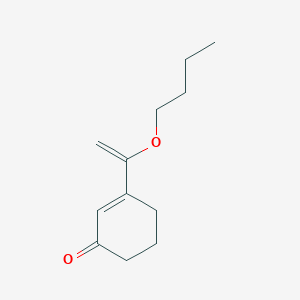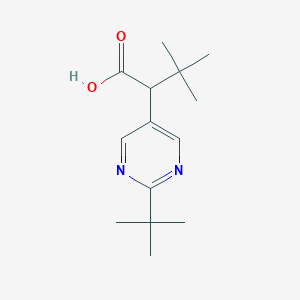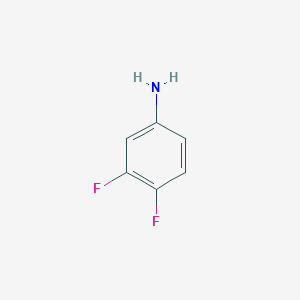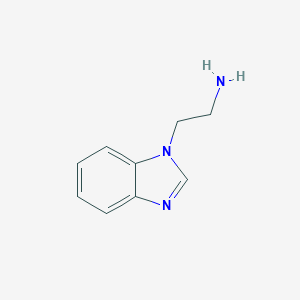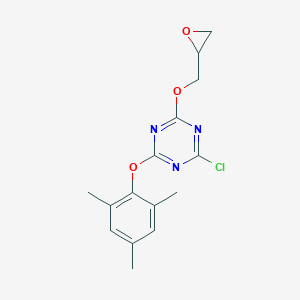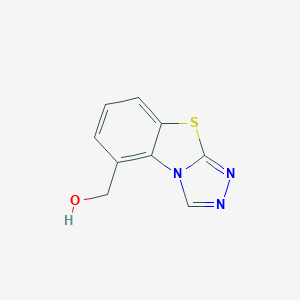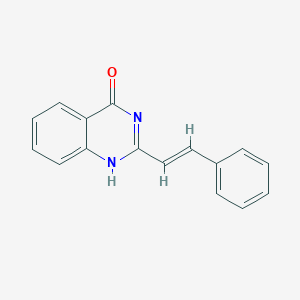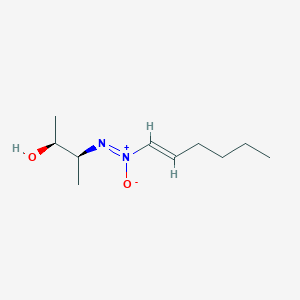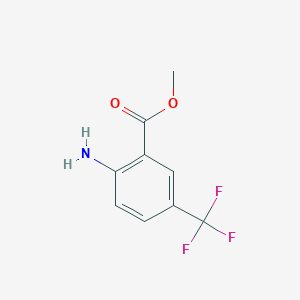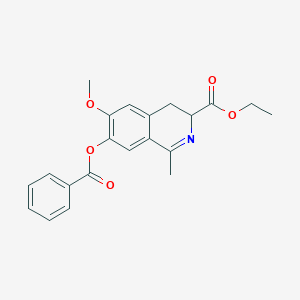
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester, commonly known as ethyl 7-benzyloxy-3,4-dihydroisoquinoline-1-carboxylate (EBDIC), is a synthetic compound that has been found to exhibit various biological activities. It is a member of the isoquinoline family of compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester is not fully understood. However, it has been proposed that the compound acts by modulating the activity of various neurotransmitters, including GABA and glutamate. It has also been suggested that 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester may act by inhibiting the activity of certain enzymes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and to have anti-inflammatory effects. The compound has also been found to inhibit the growth of cancer cells in vitro. Further studies are needed to determine the exact mechanisms by which 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester exerts its effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has several advantages for lab experiments. It is easy to synthesize and purify, and its activity can be easily measured using various assays. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester. One area of interest is the development of more potent and selective derivatives of the compound. Another area of interest is the investigation of the compound's activity in various disease models, including epilepsy, chronic pain, and cancer. Further studies are also needed to determine the safety and toxicity of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester in animal models and humans.
Méthodes De Synthèse
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester can be synthesized through a multistep process involving the condensation of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydroisoquinoline, followed by benzylation and esterification. The final product is obtained through purification by column chromatography. The synthesis method has been optimized to yield high purity and yield of 3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester.
Applications De Recherche Scientifique
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester has been found to exhibit various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been shown to have potential as an anticancer agent. The compound has been tested in vitro and in vivo, and its activity has been compared to that of other isoquinoline derivatives.
Propriétés
Numéro CAS |
115851-97-3 |
|---|---|
Nom du produit |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Formule moléculaire |
C21H21NO5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 7-benzoyloxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-4-26-21(24)17-10-15-11-18(25-3)19(12-16(15)13(2)22-17)27-20(23)14-8-6-5-7-9-14/h5-9,11-12,17H,4,10H2,1-3H3 |
Clé InChI |
WMTKMTTZLJAXPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
SMILES canonique |
CCOC(=O)C1CC2=CC(=C(C=C2C(=N1)C)OC(=O)C3=CC=CC=C3)OC |
Synonymes |
3-Isoquinolinecarboxylic acid, 7-(benzoyloxy)-3,4-dihydro-6-methoxy-1-methyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



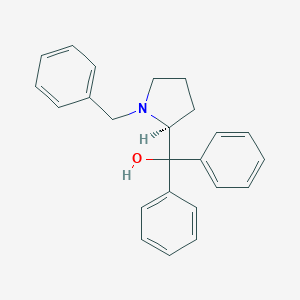
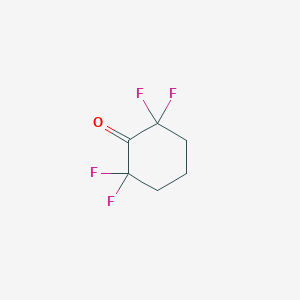
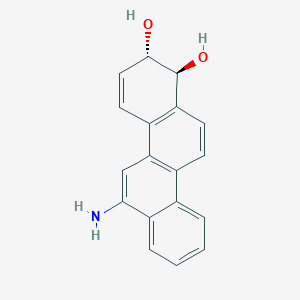
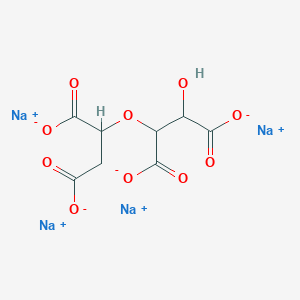
![n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine](/img/structure/B56899.png)
